Pyrimidinone derivative 5
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Overview
Description
Pyrimidinone derivative 5 is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidinone derivative 5 typically involves the condensation of appropriate aldehydes with thiobarbituric acids. One common method includes the reaction of 1,3-diarylthioureas with malonic acid in the presence of acetyl chloride to form 1,3-diarylthiobarbituric acids. These intermediates can then undergo cyclocondensation with various binucleophiles to yield pyrimidinone derivatives .
Industrial Production Methods: Industrial production of pyrimidinone derivatives often employs a one-pot synthesis approach to enhance yield and reduce reaction times. For example, a one-pot four-component reaction involving thiobarbituric acid, hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes can be catalyzed by sodium dodecyl sulfate under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: Pyrimidinone derivative 5 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dihydropyrimidinones.
Substitution: Introduction of various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit enhanced biological activities .
Scientific Research Applications
Pyrimidinone derivative 5 has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their role in enzyme inhibition and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrimidinone derivative 5 involves its interaction with specific molecular targets, such as protein kinases. These compounds can inhibit the activity of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, pyrimidinone derivatives can exert their anticancer and antimicrobial effects .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness: Pyrimidinone derivative 5 is unique due to its specific substitution pattern and the presence of an oxo group, which can enhance its biological activity compared to other similar compounds. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H26ClN3O4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-[[2-[4-(4-chlorophenyl)-6-oxo-2-pentylpyrimidin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C21H26ClN3O4/c1-2-3-4-6-18-24-17(15-8-10-16(22)11-9-15)13-20(27)25(18)14-19(26)23-12-5-7-21(28)29/h8-11,13H,2-7,12,14H2,1H3,(H,23,26)(H,28,29) |
InChI Key |
GMCBZWCKSMXZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=CC(=O)N1CC(=O)NCCCC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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